5-Methyl-1,3-oxazole-2-carbaldehyde
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Overview
Description
5-Methyl-1,3-oxazole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C5H5NO2. It features a five-membered oxazole ring with a methyl group at the fifth position and an aldehyde group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 5-Methyl-1,3-oxazole-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of antimicrobial, antifungal, and anticancer agents .
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to undergo reactions such as nucleophilic substitution and oxidation . The nitrogen in the oxazole ring can act as a nucleophile, forming oximes or hydrazones .
Biochemical Pathways
Oxazole derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The physicochemical properties such as molecular weight (1111) and predicted boiling point (2021±330 °C) can influence its pharmacokinetic properties .
Result of Action
Oxazole derivatives are known to exhibit various biological activities, which can result in diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3-oxazole-2-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions and can form adducts with nucleophiles. The compound’s aldehyde group is reactive and can form Schiff bases with amines, which are important in enzyme catalysis and protein modification. Additionally, this compound can undergo oxidation and reduction reactions, further contributing to its biochemical versatility .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The aldehyde group of this compound is particularly reactive, allowing it to form stable adducts with various biomolecules, thereby exerting its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 5-Methyl-1,3-oxazole: One common method involves the oxidation of 5-methyl-1,3-oxazole using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the aldehyde group at the second position.
Cyclization of 2-Amino-3-methylbut-2-enal: Another method involves the cyclization of 2-amino-3-methylbut-2-enal in the presence of an acid catalyst to form 5-methyl-1,3-oxazole-2-carbaldehyde.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1,3-oxazole-2-carbaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives
Comparison with Similar Compounds
5-Methyl-1,3-oxazole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
2-Methyl-1,3-oxazole-5-carbaldehyde: Similar structure but with the methyl group at the second position and the aldehyde group at the fifth position
Uniqueness: 5-Methyl-1,3-oxazole-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and applications. The presence of the aldehyde group at the second position makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
5-methyl-1,3-oxazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRKQIWCZIKAAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030585-89-7 |
Source
|
Record name | 5-methyl-1,3-oxazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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